Lipophilicity Comparison: N-Phenyl vs. Unsubstituted Parent and N-(4-Methylphenyl) Analog
N-Phenyl-4H-3,1-benzothiazin-2-amine exhibits an intermediate computed lipophilicity (XLogP3-AA = 3.2) that bridges the gap between the more hydrophilic unsubstituted 4H-3,1-benzothiazin-2-amine (XLogP = 1.3) and the more lipophilic N-(4-methylphenyl) analog (XLogP = 3.6) . This 1.9-log-unit span across only three compounds demonstrates the sensitivity of the scaffold's physicochemical properties to N-aryl substitution .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.2 |
| Comparator Or Baseline | Unsubstituted parent (CAS 78959-46-3): XLogP = 1.3; N-(4-methylphenyl) analog (CAS 109768-67-4): XLogP = 3.6 |
| Quantified Difference | ΔXLogP = +1.9 vs. unsubstituted parent; ΔXLogP = −0.4 vs. N-(4-methylphenyl) analog |
| Conditions | Computed via XLogP3 3.0 algorithm as reported in PubChem; values are calculated, not experimentally determined. |
Why This Matters
For procurement decisions, the intermediate lipophilicity of the N-phenyl compound offers a balanced starting point for lead optimization where neither excessive hydrophilicity (limiting membrane permeation) nor excessive lipophilicity (increasing non-specific binding and solubility issues) is desired.
- [1] PubChem Compound Summaries: CID 2998436 (XLogP = 3.2), CID 284056 (XLogP = 1.3), CID 2999727 (XLogP = 3.6). National Center for Biotechnology Information. View Source
